molecular formula C8H14O B14674005 1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)- CAS No. 38484-41-2

1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)-

Cat. No.: B14674005
CAS No.: 38484-41-2
M. Wt: 126.20 g/mol
InChI Key: XXWIEGOAVMLISY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)-, also known as (S)-3,4,4-trimethyl-1-pentyn-3-ol, is an organic compound with the molecular formula C8H14O and a molecular weight of 126.1962 g/mol . It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S)-designation indicates the specific stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)- can be achieved through various synthetic routes. One common method involves the alkylation of acetylene with a suitable alkyl halide in the presence of a strong base, followed by the addition of a hydroxyl group to the resulting alkyne . The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of 1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)- often involves large-scale chemical processes that utilize similar synthetic routes but are optimized for higher yields and efficiency. These processes may include continuous flow reactors and advanced purification techniques to ensure the desired enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst

    Substitution: Alkyl halides, acid chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Ethers, esters

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules.

Properties

CAS No.

38484-41-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(3S)-3,4,4-trimethylpent-1-yn-3-ol

InChI

InChI=1S/C8H14O/c1-6-8(5,9)7(2,3)4/h1,9H,2-5H3/t8-/m1/s1

InChI Key

XXWIEGOAVMLISY-MRVPVSSYSA-N

Isomeric SMILES

C[C@@](C#C)(C(C)(C)C)O

Canonical SMILES

CC(C)(C)C(C)(C#C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.